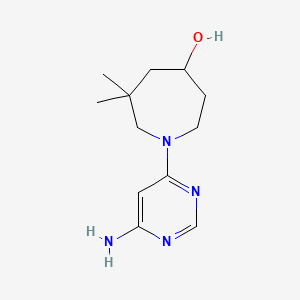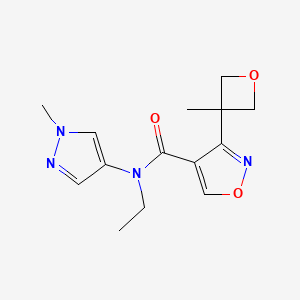![molecular formula C18H22N2O4 B7438498 methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate, also known as methyl 4-(5-oxo-2-phenylpyrrolidin-3-ylidenemethylamino)but-2-enoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate is still under investigation. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. It has also been found to interact with various enzymes and proteins, including proteasomes and histone deacetylases, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, it has been reported to have anti-inflammatory, antifungal, and antiviral properties. It has also been found to affect the expression of various genes and proteins involved in cell signaling, metabolism, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate in lab experiments is its reproducibility and ease of synthesis. It has also been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are numerous future directions for research on methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate. One area of interest is its potential as a tool for drug discovery, particularly in the development of anticancer agents. Further investigation into its mechanism of action and its interactions with enzymes and proteins may also lead to the development of new therapies for various diseases. Additionally, the synthesis of analogs and derivatives of this compound (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate involves the reaction of 2-phenylacetoacetamide and ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with this compound acrylate to yield the final product. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
Methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In chemistry, it has been used as a building block for the synthesis of various compounds, including chiral ligands and heterocycles. In biochemistry, it has been studied for its ability to interact with enzymes and proteins, and its potential as a tool for drug discovery.
Propiedades
IUPAC Name |
methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-17(22)8-5-10-19-18(23)15-12-16(21)20(13-15)11-9-14-6-3-2-4-7-14/h2-8,15H,9-13H2,1H3,(H,19,23)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIGMLSNBKPVCY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carbonyl]amino]pent-2-enoate](/img/structure/B7438518.png)
![6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)
